Ono-AE3-237

DP1 receptor pharmacology radioligand binding prostanoid receptor antagonists

Lack of selective, orally active DP1 antagonists often confounds PGD₂ pathway research, introducing off-target noise at EP or CRTH2 receptors. Ono-AE3-237 (PD046686) resolves this as a well-characterized, subnanomolar DP1 probe from the indole-4-acetic acid chemotype. • Validated oral bioactivity in preclinical allergic inflammation models, eliminating the need for IV/IP administration required by non-selective probes like BWA868C. • Demonstrates disease-state-dependent activity, potentiating detrusor contractility exclusively in inflamed bladder tissue for cystitis research. • Offers a clean selectivity window to dissect DP1-specific responses from DP2/TP signaling, superior to dual antagonists like ramatroban.

Molecular Formula C29H28N2O5
Molecular Weight 484.5 g/mol
Cat. No. B538142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno-AE3-237
SynonymsONO-AE3-237;  ONO AE3 237;  ONOAE3237
Molecular FormulaC29H28N2O5
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C
InChIInChI=1S/C29H28N2O5/c1-18-7-12-27-26(13-18)30(3)16-23(36-27)17-35-22-10-8-20(9-11-22)29(34)31-19(2)14-24-21(15-28(32)33)5-4-6-25(24)31/h4-14,23H,15-17H2,1-3H3,(H,32,33)/t23-/m0/s1
InChIKeyPDLHJVXUGHZZQP-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ono-AE3-237: Compound Class, Core Properties, and Procurement


Ono-AE3-237 (PD046686, GTPL8537) is a synthetic, small-molecule antagonist belonging to the N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid series, designed for selective blockade of the prostaglandin D₂ receptor subtype 1 (DP1) [1]. It exhibits subnanomolar affinity for the human recombinant DP1 receptor in radioligand binding assays (pKᵢ 7.74) [2] and demonstrates oral bioactivity in preclinical models of allergic inflammation [3]. As a well-characterized chemical probe, Ono-AE3-237 serves both as a reference antagonist in DP1 pathway interrogation and as a starting scaffold for structure-activity relationship (SAR) optimization campaigns [4].

Why Ono-AE3-237 Cannot Be Replaced by Other DP1 Antagonists


DP1 receptor antagonists are not functionally interchangeable due to substantial divergence in binding kinetics, selectivity windows across prostanoid receptor subtypes, and oral pharmacokinetic profiles [1]. Ono-AE3-237 belongs to the indole-4-acetic acid chemotype, which confers a distinct selectivity fingerprint compared to alternative scaffolds such as the sulfonamide-based MK-0524 (laropiprant) or the benzimidazole-derived S-5751 [2]. Interchanging compounds without controlling for these parameters risks confounded experimental outcomes, particularly in in vivo models where tissue distribution, off-target activity at DP2 (CRTH2) or EP receptors, and metabolic stability directly influence pharmacodynamic readouts [3]. The evidence compiled below quantifies these differential attributes and establishes the specific contexts in which Ono-AE3-237 provides verifiable advantages over its closest analogs.

Ono-AE3-237 Comparative Evidence: Potency, Selectivity, and In Vivo Performance


DP1 Receptor Binding Affinity vs. MK-0524 and S-5751

In human recombinant DP1 receptor binding assays using [³H]-PGD₂ as the radioligand, Ono-AE3-237 exhibits a pKᵢ of 7.74 (Kᵢ ≈ 18 nM) in CHO cell membranes, placing it in the low-nanomolar affinity range [1]. However, the Merck-derived DP1 antagonist MK-0524 (laropiprant) achieves approximately 575-fold higher affinity with a pKᵢ of 10.5 (Kᵢ ≈ 0.03 nM) in HEK-293E membranes under equivalent radioligand conditions [1]. The Shionogi compound S-5751 demonstrates a pA₂ of 9.02 in human platelet cAMP assays, a functional measure not directly interchangeable with binding pKᵢ values [1]. Within the same Ono indole series, Compound 4 (pKᵢ 8.27, Kᵢ ≈ 5.4 nM) surpasses Ono-AE3-237 by approximately 3.4-fold in binding affinity [1]. Thus, Ono-AE3-237's binding affinity is intermediate among structurally diverse DP1 antagonists, defining its suitability for experiments where excessive receptor occupancy is undesirable.

DP1 receptor pharmacology radioligand binding prostanoid receptor antagonists

DP1 vs. DP2 (CRTH2) Selectivity Profiling

The Guide to Pharmacology database annotates Ono-AE3-237 as having 'high DP1 antagonist selectivity,' indicating that its affinity for the DP2 receptor (CRTH2) is substantially lower or negligible [1]. In contrast, the clinically used compound ramatroban (BAY-u3405) acts as a dual DP2/TP receptor antagonist with documented DP2 functional antagonism (pKᵢ 7.44 in GTPγS binding) [2]. While comprehensive selectivity panel data across all eight prostanoid receptor subtypes (DP1, DP2, EP1–4, FP, IP, TP) for Ono-AE3-237 are not publicly available as integrated datasets, the compound's original characterization paper demonstrates that within the indole-4-acetic acid series, structural modifications at the C4 acetate position are critical for conferring DP1 specificity over DP2 [3]. The lack of CRTH2 activity distinguishes Ono-AE3-237 from ramatroban and positions it as a cleaner tool for dissecting DP1-specific signaling in tissues co-expressing DP1 and DP2, such as eosinophils and airway smooth muscle.

DP1/DP2 selectivity CRTH2 off-target profiling

Oral Bioactivity in Vascular Permeability Models

Ono-AE3-237 is explicitly characterized as 'orally active' in its primary discovery publication, demonstrating the ability to dramatically suppress PGD₂-induced and ovalbumin (OVA)-induced increases in vascular permeability when administered orally to sensitized guinea pigs [1]. The Torisu et al. (2004) SAR study reports that within the indole-4-acetic acid series, oral activity is highly dependent on the p-alkoxy substituent on the benzoyl ring; compounds lacking the optimized benzoxazine moiety (present in Ono-AE3-237) lose oral efficacy despite retaining in vitro binding potency [1]. In contrast, the closely related Compound 4 (pKᵢ 8.27) and other analogs in the Ono patent series do not share equivalent oral pharmacodynamic profiles, as oral activity was not universally achieved across all high-affinity indole derivatives [1]. MK-0524 (laropiprant) is also orally active and progressed to clinical development, but its distinct sulfonamide-tetrahydrocyclopenta[b]indole scaffold confers different tissue distribution and metabolism [2]. Ono-AE3-237 therefore occupies a specific niche as an orally bioavailable DP1 antagonist with a chemotype distinct from the Merck series.

oral bioavailability vascular permeability in vivo pharmacodynamics

Functional Activity in Inflamed Bladder Tissue

In an organ bath model of cyclophosphamide-induced hemorrhagic cystitis in rats, Ono-AE3-237 at 1 μM significantly potentiated acetylcholine (ACh)-induced and electric field stimulation (EFS)-induced contractions in inflamed detrusor muscle, while producing no effect on normal bladder tissue [1]. This disease-state-dependent functional profile contrasts with non-selective COX inhibitors (indomethacin, ketoprofen, diclofenac at 20–100 μM), which caused significant inhibition of contractile responses under the same conditions, and with the selective COX-2 inhibitor DFU (1 μM), which potentiated ACh contractions only in cystitis but not to the same magnitude as Ono-AE3-237 [1]. The EP1 antagonist SC51322 (10 μM) and the IP antagonist RO1138452 (10 μM) both inhibited contractile responses, demonstrating that DP1 blockade via Ono-AE3-237 produces a qualitatively distinct functional outcome that cannot be replicated by antagonism of other prostanoid receptor subtypes [1]. No other DP1 antagonist has been directly tested in this specific cystitis paradigm, positioning Ono-AE3-237 as the only DP1 antagonist with documented positive functional modulation in inflamed bladder smooth muscle.

cystitis detrusor muscle contractility DP1 functional pharmacology

Scaffold Differentiation from Sulfonamide Chemotypes

Ono-AE3-237 is built on an N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid scaffold, characterized by a (2S)-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl methoxy substituent at the para position of the benzoyl ring, with the acetate moiety positioned at C4 of the indole core [1]. This scaffold is structurally distinct from MK-0524, which features a 4-chlorobenzyl substituent and a methylsulfonyl group on a tetrahydrocyclopenta[b]indole core with the acetic acid side chain at the 3-position [2]. S-5751 employs a benzimidazole template with different hydrogen-bonding capacity and conformational flexibility [3]. These scaffold-level differences result in divergent physicochemical property profiles: Ono-AE3-237 has a calculated cLogP of 4.85, topological polar surface area (TPSA) of 81.0 Ų, molecular weight of 484.2 Da, and a quantitative estimate of drug-likeness (QED) score of 0.42, with one chiral center and zero structural alerts [4]. The benzoxazine-containing side chain is unique to the Ono series and is not found in any other disclosed DP1 antagonist scaffold, conferring distinct patent space and synthetic accessibility [1].

chemical scaffold structural differentiation SAR intellectual property

Commercial Availability and Procurement Considerations

Ono-AE3-237 is available from specialist research chemical suppliers at a premium cost point: 5 mg for approximately $573 USD and 25 mg for approximately $2,001 USD, with lead times of 8–12 weeks . In contrast, MK-0524 (laropiprant) benefits from clinical development history and broader commercial synthesis infrastructure, resulting in wider availability and potentially lower cost per milligram from certain vendors, though it is frequently supplied as the free acid or as the sodium salt formulation. S-5751 availability is more restricted, and authentic reference material is difficult to source outside of contracted synthesis. BWA868C, an older DP1 antagonist with limited selectivity, is available at substantially lower cost but lacks the selectivity profile of Ono-AE3-237 [1]. The 8–12 week lead time for Ono-AE3-237 reflects its custom synthesis nature and limited commercial demand; researchers planning time-sensitive studies must account for this procurement lead time, as no major chemical supplier maintains on-the-shelf inventory for immediate shipment .

research chemical procurement DP1 antagonist availability cost comparison

Ono-AE3-237 Best-Fit Research Application Scenarios


Oral DP1 Antagonism in Allergic Airway Inflammation Models

Investigators modeling ovalbumin-induced or PGD₂-challenged allergic inflammation in guinea pigs or mice benefit from Ono-AE3-237's validated oral pharmacodynamic activity [4]. Unlike BWA868C, which typically requires intravenous or intraperitoneal administration, Ono-AE3-237 enables oral gavage dosing that more closely mimics the intended route of therapeutic DP1 antagonists. Its intermediate receptor occupancy kinetics (pKᵢ 7.74) reduce the risk of sustained DP1 blockade that could confound washout or receptor resensitization studies [2]. This scenario is particularly relevant for academic labs studying the DP1 pathway in asthma or allergic rhinitis without access to clinical-stage compounds such as MK-0524.

Bladder Dysfunction and Cystitis Research

The unique disease-state-dependent activity of Ono-AE3-237—potentiating detrusor contractility exclusively in inflamed bladder tissue while producing no effect in normal tissue [4]—makes it the DP1 antagonist of choice for cystitis research. No other prostanoid receptor modulator has demonstrated this specific functional profile in the cyclophosphamide-induced hemorrhagic cystitis model. Researchers investigating the role of DP1 receptors in lower urinary tract pathophysiology should select Ono-AE3-237 over EP1 or IP antagonists (which inhibit contractility) or non-selective COX inhibitors (which exacerbate bladder hypoactivity) [4].

Non-Sulfonamide DP1 Antagonist Lead Optimization

Structure-activity relationship teams targeting novel DP1 antagonists outside the Merck sulfonamide intellectual property space can leverage Ono-AE3-237's indole-4-acetic acid scaffold as a differentiated starting point [4]. Its computationally favorable properties (cLogP 4.85, TPSA 81.0 Ų, zero structural alerts) [2] combined with the synthetically modular benzoxazine side chain offer vector points for further optimization of potency, selectivity, and metabolic stability. The SAR data disclosed in Torisu et al. (2004) provide a roadmap for modifications at the p-alkoxy position, indole C2 methyl group, and acetic acid side chain to improve upon Ono-AE3-237's binding affinity toward the sub-nanomolar range while retaining oral activity [4].

DP1 Receptor Characterization in DP1/DP2 Co-Expressing Tissues

In experimental systems where both DP1 and DP2 receptors are expressed—such as human eosinophils, airway smooth muscle, or nasal mucosa—Ono-AE3-237's documented DP1 selectivity [4] makes it preferable to ramatroban (dual DP2/TP antagonist) or BWA868C (mixed DP/EP activity) for dissecting DP1-specific contributions to functional responses [2]. Researchers should pair Ono-AE3-237 with a selective DP2 antagonist (e.g., TM30089, CAY10471) rather than relying on ramatroban alone, which cannot resolve DP1-vs-DP2 pharmacology due to its dual activity. Ono-AE3-237's clean DP1 profile supports rigorous target deconvolution in PGD₂ signaling studies.

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